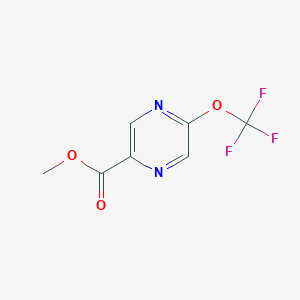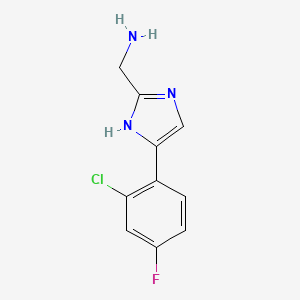![molecular formula C10H12N2O2S B11882747 6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B11882747.png)
6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with an ethyl group at the 6-position and a methoxymethyl group at the 2-position.
Méthodes De Préparation
The synthesis of 6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include the use of primary amines and dimethylformamide dimethylacetal (DMF-DMA) as reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include hydrazine hydrate for cyclization and benzaldehyde derivatives for substitution reactions . Major products formed from these reactions include pyran derivatives and other heterocyclic compounds .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the synthesis of key cellular components, leading to cell death.
Comparaison Avec Des Composés Similaires
6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol can be compared with other thienopyrimidine derivatives, such as:
6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino: This compound has a similar core structure but different substituents, leading to variations in biological activity.
3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-ones: These compounds contain additional amino and methyl groups, which can alter their reactivity and biological properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C10H12N2O2S |
|---|---|
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
6-ethyl-2-(methoxymethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12N2O2S/c1-3-6-4-7-9(13)11-8(5-14-2)12-10(7)15-6/h4H,3,5H2,1-2H3,(H,11,12,13) |
Clé InChI |
QNNATMHKQPPYLH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(S1)N=C(NC2=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)

![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)
![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)





![8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine](/img/structure/B11882746.png)

